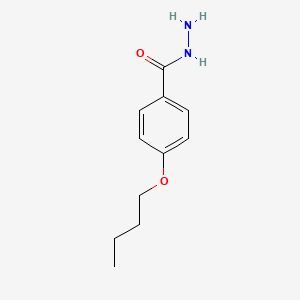

![molecular formula C14H17NO4S B1331800 1-[{[2-苯基乙烯基]磺酰基}哌啶-4-羧酸 CAS No. 260441-69-8](/img/structure/B1331800.png)

1-[{[2-苯基乙烯基]磺酰基}哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

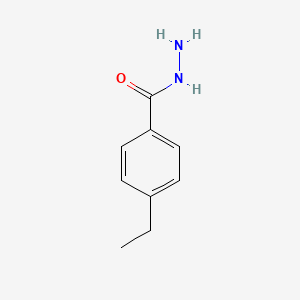

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is a compound that can be derived from piperidine-4-carboxylic acid by introducing a phenylvinyl sulfonyl group. This modification is likely to alter the compound's physical, chemical, and biological properties, potentially making it useful in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related piperidine sulfonyl derivatives has been described in several studies. For instance, the synthesis of N-substituted derivatives of piperidine sulfonyl compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which can be further modified to produce various derivatives . Another approach involves the use of polymer-bound precursors for the construction of piperidin-4-one derivatives, which could potentially be adapted for the synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of piperidine sulfonyl derivatives can be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry . These methods provide information about the molecular framework and functional groups present in the compound. For instance, the stereochemistry of substituted piperidine carboxylic acids has been determined using H NMR and 2D NMR experiments .

Chemical Reactions Analysis

Piperidine sulfonyl derivatives can undergo various chemical reactions, including coupling with amines, electrophiles, and other functional groups to form a wide range of products . The reactivity of the sulfonyl group and the piperidine ring allows for the synthesis of biologically active molecules, as well as the potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine sulfonyl derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the piperidine ring and the sulfonyl group. These properties are crucial for the compound's application in drug development and other fields. The bioavailability and metabolic stability of these compounds can be improved by modifying the molecular structure, as demonstrated by the synthesis of bioavailable sulfone derivatives .

Relevant Case Studies

Several studies have reported the biological activities of piperidine sulfonyl derivatives. For example, some derivatives have shown moderate to potent activity against Gram-negative and Gram-positive bacteria , as well as enzyme inhibition activities against lipoxygenase, acetylcholinesterase, and butyrylcholinesterase . Additionally, certain piperidine sulfonyl compounds have been evaluated as agonists for the human beta(3)-adrenergic receptor and as antagonists for the 5-HT(2A) receptor, demonstrating their potential in therapeutic applications .

科学研究应用

抗癌应用

- 抗癌剂的合成:已经合成并评估了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物作为潜在的抗癌剂。与参考抗癌药物阿霉素相比,一些衍生物显示出有希望的结果 (Rehman 等人,2018)。

用于治疗应用的酶抑制

- 乙酰胆碱酯酶和丁酰胆碱酯酶抑制:哌啶-4-羧酸衍生物已被评估其酶抑制活性,特别是针对乙酰胆碱酯酶和丁酰胆碱酯酶,它们与阿尔茨海默病等疾病相关 (Khalid、Rehman 和 Abbasi,2014)。

在生物有机化学中的应用

- 选择性酶抑制剂:哌啶-4-羧酸衍生物已被合成并显示出选择性抑制肿瘤坏死因子-α 转换酶 (TACE) 和基质金属蛋白酶 (MMP) 活性。这在治疗应用中可能是有益的 (Venkatesan 等人,2004)。

其他治疗潜力

- β(3) 肾上腺素能受体激动剂:已发现源自哌啶-4-羧酸的新型苯磺酰胺是人 β(3) 肾上腺素能受体的有效激动剂,这可能对治疗各种代谢紊乱有影响 (Hu 等人,2001)。

属性

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-14(17)13-6-9-15(10-7-13)20(18,19)11-8-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,16,17)/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFAILDKFOBJFF-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)

![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)

![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)

![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)